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molecular formula C27H23N B598936 N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1198395-24-2

N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No. B598936
M. Wt: 361.488
InChI Key: OBARUOOPPWHZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09312495B2

Procedure details

1,1′-Bis(diphenylphosphino)ferrocene (1.5 g, 2.7 mmol), palladium acetate (616 mg, 2.7 mmol) and sodium tert-butoxide (22.9 g, 238 mmol) are added to a solution of biphenyl-2-ylamine (31.0 g, 183 mmol) and 2-bromo-9,9-dimethyl-9H-fluorene (50.0 g, 183 mmol) in degassed toluene (400 ml), and the mixture is heated under reflux for 20 h. The reaction mixture is cooled to room temperature, diluted with toluene and filtered through Celite. The filtrate is diluted with water and re-extracted with toluene, and the combined organic phases are dried and evaporated in vacuo. The residue is filtered through silica gel (heptane/dichloromethane) and crystallised from isopropanol, giving biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)amine in the form of a pale-yellow solid (63.0 g, 95% of theory).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
616 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[C:7]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13].Br[C:21]1[CH:33]=[CH:32][C:31]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:24]([CH3:35])([CH3:34])[C:23]=2[CH:22]=1>C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:7]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:21]1[CH:33]=[CH:32][C:31]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:24]([CH3:35])([CH3:34])[C:23]=2[CH:22]=1 |f:0.1,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
22.9 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
31 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)C1=CC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.5 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
616 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water
EXTRACTION
Type
EXTRACTION
Details
re-extracted with toluene
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue is filtered through silica gel (heptane/dichloromethane)
CUSTOM
Type
CUSTOM
Details
crystallised from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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